Pentanoyl chloride, 3-ethyl-

Description

BenchChem offers high-quality Pentanoyl chloride, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoyl chloride, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

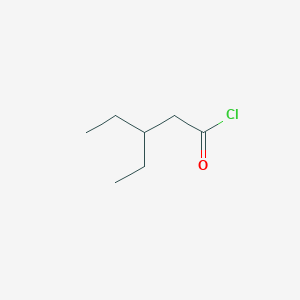

Structure

3D Structure

Properties

CAS No. |

50599-74-1 |

|---|---|

Molecular Formula |

C7H13ClO |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

3-ethylpentanoyl chloride |

InChI |

InChI=1S/C7H13ClO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3 |

InChI Key |

ZAGGRKWDTCOZRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on 3-Ethylpentanoyl Chloride: Properties, Synthesis, and Applications in Drug Development

Executive Summary

3-Ethylpentanoyl chloride (CAS: 50599-74-1) is a highly reactive, sterically hindered acylating agent utilized extensively in advanced organic synthesis and medicinal chemistry. As an acyl chloride derivative of 3-ethylpentanoic acid, it serves as a critical electrophilic building block for the formation of complex amides, esters, and tertiary alcohols. In drug development, the incorporation of the 3-ethylpentyl moiety is a strategic choice: the branched aliphatic chain provides specific lipophilic bulk that enhances binding affinity within hydrophobic receptor pockets while simultaneously shielding the resulting functional groups from rapid enzymatic hydrolysis in vivo. This guide provides a comprehensive overview of its physicochemical properties, mechanistic synthesis, and field-proven protocols for its application in pharmaceutical workflows.

Physicochemical Profiling & Structural Data

Understanding the baseline properties of 3-ethylpentanoyl chloride is essential for predicting its behavior in non-polar solvents and its reactivity profile during nucleophilic acyl substitution.

| Property | Value | Source |

| IUPAC Name | 3-ethylpentanoyl chloride | [1] |

| CAS Number | 50599-74-1 | [1],[2] |

| Molecular Formula | C₇H₁₃ClO | [1] |

| Molecular Weight | 148.63 g/mol | [1],[2] |

| Exact Mass | 148.065 Da | [1] |

| Canonical SMILES | CCC(CC)CC(=O)Cl | [1],[2] |

| XLogP3 | 3.1 | [1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |

| Rotatable Bond Count | 4 | [2] |

| Precursor Compound | 3-Ethylpentanoic acid (CAS: 58888-87-2) | [3],[4] |

Mechanistic Chemistry: Synthesis Pathways

3-Ethylpentanoyl chloride is typically synthesized in situ or isolated immediately prior to use due to its sensitivity to moisture. The synthesis relies on the conversion of its precursor, 3-ethylpentanoic acid [3], using halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The Vilsmeier-Haack Activation Mechanism

While thionyl chloride can convert carboxylic acids to acyl chlorides directly, the reaction is significantly accelerated by the addition of a catalytic amount of N,N-Dimethylformamide (DMF)[5].

Causality in the Mechanism:

-

Activation: DMF reacts with oxalyl chloride or thionyl chloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier-Haack complex [5],[6].

-

Nucleophilic Attack: The carboxylic acid oxygen of 3-ethylpentanoic acid attacks this activated complex, forming a reactive mixed anhydride intermediate.

-

Displacement & Gas Evolution: A chloride ion displaces the leaving group, collapsing the intermediate to yield 3-ethylpentanoyl chloride. When oxalyl chloride is used, the byproducts (CO, CO₂, and HCl) are entirely gaseous. This gas evolution is thermodynamically favorable, driving the reaction to completion and leaving no involatile salts, which drastically simplifies the downstream workup[5],[6].

Logical workflow for the synthesis and amidation of 3-ethylpentanoyl chloride.

Pharmaceutical Applications & Drug Development

In medicinal chemistry, the structural nuances of an acyl group dictate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting drug. 3-Ethylpentanoyl chloride is specifically utilized to install the 3-ethylpentyl moiety onto active pharmaceutical ingredients (APIs).

Cannabinoid Receptor Ligands (CB1/CB2): A prominent application of 3-ethylpentanoyl chloride is in the synthesis of pyrazole- and imidazole-based cannabinoid receptor antagonists and inverse agonists[7]. These ligands are developed for the therapeutic treatment of metabolic disorders, obesity, attention deficit disorder, and substance abuse (e.g., alcoholism and tobacco dependence)[7].

-

Structure-Activity Relationship (SAR) Rationale: The branched 3-ethylpentyl chain provides precise steric bulk and lipophilicity (LogP modulation) required to achieve high-affinity binding within the hydrophobic transmembrane pockets of the CB1 receptor[7]. Furthermore, the branching at the 3-position creates a steric shield that protects the adjacent amide bond from rapid proteolytic cleavage, extending the drug's half-life.

Experimental Protocols: Self-Validating Acylation Workflow

The following protocol outlines a self-validating system for generating 3-ethylpentanoyl chloride in situ and coupling it with an amine nucleophile. Every step is designed to mitigate side reactions (e.g., hydrolysis or amine protonation).

Phase 1: Acyl Chloride Generation

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

-

Causality: Acyl chlorides are highly hygroscopic. Ambient moisture will rapidly hydrolyze the product back to 3-ethylpentanoic acid, destroying the electrophile[5].

-

-

Dissolution: Dissolve 3-ethylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of acid).

-

Catalyst Addition: Add 1–2 drops (approx. 0.05 eq) of anhydrous DMF[6].

-

Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via a syringe[6].

-

Validation Cue: Immediate and vigorous gas evolution (CO, CO₂) confirms the formation of the Vilsmeier complex and subsequent chlorination[6].

-

-

Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until gas evolution completely ceases.

-

Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene to remove residual volatile acids, yielding crude 3-ethylpentanoyl chloride as an oil[6].

Phase 2: Nucleophilic Acyl Substitution (Amidation)

-

Nucleophile Preparation: In a separate flame-dried flask, dissolve the target amine (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).

-

Causality: The amidation reaction generates one equivalent of HCl. If a base scavenger is not present, the HCl will protonate the amine nucleophile (forming an ammonium salt), rendering it completely unreactive and halting the reaction.

-

-

Coupling: Cool the amine solution to 0 °C. Dissolve the crude 3-ethylpentanoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for 4–12 hours. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target API.

Safety, Stability, and Storage

-

Reactivity: 3-Ethylpentanoyl chloride reacts exothermically with water and alcohols, releasing corrosive hydrogen chloride (HCl) gas[5]. It must be handled exclusively inside a fume hood.

-

Storage: If isolation is necessary, the compound must be stored in a tightly sealed, dark amber vial under an inert atmosphere (Argon) at low temperatures (2–8 °C) to prevent degradation and hydrolysis.

References

1.[1] PubChem, "Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522", National Institutes of Health (NIH). URL: 2.[2] Guidechem, "Pentanoyl chloride, 3-ethyl- 50599-74-1 wiki", Guidechem. URL: 3.[7] Google Patents, "US 2004/0077650 A1 - Cannabinoid receptor ligands", Googleapis. URL: 4.[3] CymitQuimica, "CAS 58888-87-2: 3-Ethylpentanoic acid", CymitQuimica. URL: 5.[4] ChemScene, "58888-87-2 | 3-Ethylpentanoic acid", ChemScene. URL: 6.[5] ReactionWeb, "Carboxylic Acid + SOCl2", ReactionWeb.io. URL: 7.[6] BenchChem, "Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide", BenchChem. URL:

Sources

- 1. Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 58888-87-2: 3-Ethylpentanoic acid | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. reactionweb.io [reactionweb.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Whitepaper: Synthesis, Characterization, and Pharmaceutical Applications of 3-Ethylpentanoyl Chloride (CAS 50599-74-1)

Executive Summary

3-Ethylpentanoyl chloride (CAS 50599-74-1) is a highly reactive, branched aliphatic acyl chloride that serves as a critical intermediate in advanced organic synthesis and drug development. Characterized by its unique steric profile—featuring an ethyl branch at the C3 position—this compound is instrumental in synthesizing sterically hindered amides and esters. These derivatives form the structural foundation of several classes of active pharmaceutical ingredients (APIs), including KCNQ2 potassium channel modulators and cannabinoid receptor antagonists. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis workflows, and downstream pharmacological applications.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3-ethylpentanoyl chloride is essential for predicting its behavior in anhydrous environments and its reactivity kinetics during nucleophilic acyl substitution.

Table 1: Physicochemical Properties of 3-Ethylpentanoyl Chloride

| Property | Value / Description |

| Chemical Name | 3-ethylpentanoyl chloride |

| CAS Registry Number | 50599-74-1 |

| Molecular Formula | C7H13ClO |

| Molecular Weight | 148.63 g/mol |

| Canonical SMILES | CCC(CC)CC(=O)Cl |

| Topological Polar Surface Area | 17.1 Ų |

| Precursor Compound | 3-ethylpentanoic acid (CAS 58888-87-2) |

| Primary Reactivity | Electrophilic acylating agent; highly moisture-sensitive |

(Data derived from 1 [1] and2 [2])

Synthesis Workflows & Causality in Reagent Selection

The primary synthetic route for 3-ethylpentanoyl chloride involves the chlorination of 3-ethylpentanoic acid. The selection of the chlorinating agent—typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)—dictates the reaction conditions and the purity profile of the final intermediate.

While thionyl chloride is often used for industrial scale-up due to its self-purging by-products (SO₂ and HCl), oxalyl chloride catalyzed by N,N-Dimethylformamide (DMF) is preferred in precision laboratory settings. The causality here is thermodynamic control: oxalyl chloride allows the reaction to proceed efficiently at room temperature (20–25°C), preventing the thermal degradation of the branched aliphatic chain that can occur under the reflux conditions required by thionyl chloride.

Workflow for the synthesis of 3-ethylpentanoyl chloride from 3-ethylpentanoic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Ethylpentanoyl Chloride via Oxalyl Chloride

Objective: High-yield conversion of 3-ethylpentanoic acid to 3-ethylpentanoyl chloride under mild conditions.

-

Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-ethylpentanoic acid in anhydrous dichloromethane (DCM).

-

Causality: Argon displacement and anhydrous DCM are critical to prevent the premature hydrolysis of the highly reactive acyl chloride back into its carboxylic acid form.

-

-

Catalyst Addition : Add 0.05 equivalents of anhydrous DMF to the solution.

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent. This highly active electrophilic intermediate attacks the carboxylic acid much faster than oxalyl chloride alone, lowering the activation energy of the reaction.

-

-

Reagent Addition : Cool the flask to 0°C using an ice bath. Dropwise add 1.2 equivalents of oxalyl chloride.

-

Causality: Cooling controls the initial exothermic reaction and prevents the violent outgassing of carbon monoxide, carbon dioxide, and hydrogen chloride.

-

-

Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.

-

Self-Validating Check: Monitor the reaction bubbler. The reaction acts as a self-indicating system; it is complete when gas evolution completely ceases.

-

-

Concentration : Remove the DCM solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator at room temperature.

-

Causality: Avoiding elevated water-bath temperatures prevents unwanted side reactions or degradation of the product.

-

-

Validation : Analyze the resulting crude oil via Fourier-transform infrared spectroscopy (FTIR).

-

Self-Validating Check: Confirm the complete disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the appearance of a sharp, intense acyl chloride C=O stretch at ~1800 cm⁻¹.

-

Protocol B: Microwave-Assisted Amidation for API Synthesis

Objective: Coupling 3-ethylpentanoyl chloride with sterically hindered amines to form pharmaceutical intermediates.

-

Preparation : In a microwave-safe process vial, dissolve the crude 3-ethylpentanoyl chloride (1.1 eq) in anhydrous acetonitrile.

-

Amine Addition : Add the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution. This prevents the amine reactant from precipitating out of solution as an unreactive hydrochloride salt.

-

-

Microwave Irradiation : Seal the vial and heat to 150°C for 10-15 minutes using a dedicated microwave synthesizer.

-

Causality: The 3-ethyl branch introduces significant steric hindrance near the electrophilic carbonyl carbon. Microwave irradiation provides rapid, uniform volumetric heating to overcome this steric activation barrier, driving the reaction to completion in minutes rather than hours.

-

-

Workup & Validation : Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Self-Validating Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the complete consumption of the starting amine and the dominant presence of the product mass [M+H]⁺.

-

Application in Drug Development: Active Pharmaceutical Ingredients (APIs)

3-Ethylpentanoyl chloride is a vital building block in the synthesis of several advanced therapeutics due to the unique lipophilicity and steric bulk imparted by the 3-ethylpentyl moiety.

KCNQ2 Potassium Channel Modulators

Substituted thiomorpholine derivatives synthesized using 3-ethylpentanoyl chloride have been identified as potent modulators of KCNQ2 potassium channels. According to3 [3], these compounds are critical in the development of treatments for seizure disorders, anxiety, and neuropathic pain. The lipophilic tail derived from the acyl chloride enhances blood-brain barrier (BBB) penetration, allowing the API to effectively reach central nervous system targets.

Pathway of KCNQ2 channel modulators derived from 3-ethylpentanoyl chloride.

Cannabinoid (CB1) Receptor Antagonists

Furthermore, 3-ethylpentanoyl chloride is utilized in the synthesis of pyrazole-based cannabinoid receptor ligands. As detailed in4[4], these CB1 receptor antagonists or inverse agonists are investigated for their efficacy in treating obesity, attention deficit disorder, and alcohol dependence. The precise steric arrangement of the 3-ethylpentanoyl group is essential for locking the API into the optimal conformation for receptor antagonism.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10219522, Pentanoyl chloride, 3-ethyl-" PubChem. Available at:[Link]

- Google Patents. "Substituted thiomorpholine derivatives." US Patent 8012962B2.

-

Googleapis / US Patent Application. "Cannabinoid Receptor Ligands." US Patent App 20040077650A1. Available at:[Link]

Sources

- 1. Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US8012962B2 - Substituted thiomorpholine derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectral Profiling and Structural Elucidation of 3-Ethylpentanoyl Chloride: A Comprehensive Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Core Directive: Structural Dynamics & Analytical Causality

As a Senior Application Scientist overseeing scale-up validations for reactive intermediates, I frequently encounter mischaracterizations of branched acyl chlorides. 3-Ethylpentanoyl chloride (CAS 50599-74-1) is a highly reactive aliphatic acyl chloride with the molecular formula C₇H₁₃ClO and a molecular weight of 148.63 g/mol [1].

The defining structural feature of this molecule is the branching at the C3 (methine) position. Because the main pentanoyl chain and the ethyl branch both extend two carbons away from the C3 center, the molecule possesses two chemically equivalent ethyl groups. This structural symmetry dictates the spectral output, drastically simplifying the ¹H and ¹³C NMR spectra while creating specific fragmentation pathways in mass spectrometry.

Furthermore, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the carbonyl carbon. This localized electron deficiency not only drives the molecule's reactivity toward nucleophilic acyl substitution but also significantly alters its vibrational frequencies and NMR chemical shifts compared to its carboxylic acid or ester analogs.

Self-Validating Analytical Workflows

A critical pitfall in the characterization of acyl chlorides is their rapid degradation via atmospheric hydrolysis. If exposed to moisture, 3-ethylpentanoyl chloride converts to 3-ethylpentanoic acid. To ensure scientific integrity and trustworthiness , the analytical workflow must be a self-validating system. Every spectral technique employed should not only confirm the target structure but actively rule out the presence of the hydrolyzed byproduct.

For instance, the presence of a broad O-H stretch swamping the 2500–3300 cm⁻¹ region in the IR spectrum is a classic diagnostic indicator of carboxylic acid contamination[2]. Cross-referencing these real-time spectral markers ensures structural integrity before the intermediate is deployed in downstream organic synthesis[3].

Visualizing the Analytical Workflow

Below is the standardized, moisture-free analytical workflow required for accurate spectral acquisition.

Figure 1: Self-validating analytical workflow for the spectral characterization of acyl chlorides.

Spectral Data Synthesis

The following tables summarize the expected quantitative spectral data for 3-ethylpentanoyl chloride, derived from its computed exact mass of 148.065 Da[4] and established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Causality Note: The equivalence of the two ethyl groups results in a combined 6H integration for the terminal methyls and a 4H integration for the methylenes, which is a primary verification point for the C3 branch.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| C5, C-Ethyl | 0.89 | Triplet | 6H | 7.4 | -CH₃ (Terminal methyls) |

| C4, C-Ethyl | 1.35 - 1.45 | Multiplet | 4H | - | -CH₂- (Ethyl methylenes) |

| C3 | 1.85 - 1.95 | Heptet-like | 1H | - | -CH- (Methine branch point) |

| C2 | 2.85 | Doublet | 2H | 7.0 | -CH₂-COCl (Alpha methylene) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Causality Note: The highly deshielded C1 carbon (~173.5 ppm) and C2 carbon (~52.1 ppm) confirm the presence of the acyl chloride moiety. Hydrolysis to the acid would shift the C2 carbon upfield to ~40-45 ppm.

| Shift (δ, ppm) | Carbon Type | Assignment |

| 173.5 | Quaternary (C=O) | C1 (Acyl chloride carbonyl) |

| 52.1 | Secondary (CH₂) | C2 (Alpha methylene) |

| 37.4 | Tertiary (CH) | C3 (Methine branch point) |

| 25.6 | Secondary (CH₂) | C4 & Ethyl branch CH₂ (Chemically equivalent) |

| 11.2 | Primary (CH₃) | C5 & Ethyl branch CH₃ (Chemically equivalent) |

Table 3: FT-IR Spectral Data (ATR, Neat)

Causality Note: The inductive effect of the chlorine atom restricts the resonance of the carbonyl group, increasing the double-bond character and pushing the C=O stretch to a high frequency (1798 cm⁻¹) compared to standard ketones (~1715 cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |

| 2965, 2875 | Medium | Sharp | C-H stretch (sp³ aliphatic) |

| 1798 | Strong | Sharp | C=O stretch (Acyl chloride) |

| 1460 | Medium | Sharp | C-H bending (Methylene/Methyl) |

| 725 | Strong | Sharp | C-Cl stretch |

Table 4: EI-MS Fragmentation (70 eV)

Causality Note: The weak C-Cl bond makes alpha-cleavage the dominant pathway, yielding the highly stable acylium ion at m/z 113 as the base peak.

| m/z | Rel. Abundance (%) | Fragment Identity | Mechanism |

| 148 / 150 | ~5 / ~1.6 | [M]⁺ | Molecular Ion (Characteristic 3:1 ³⁵Cl/³⁷Cl isotope ratio) |

| 113 | 100 | [M - Cl]⁺ | Alpha-cleavage (Acylium ion formation) |

| 85 | 45 | [M - COCl]⁺ | Loss of CO from acylium / Alkyl cation formation |

| 78 / 80 | 15 / 5 | [CH₂=C(OH)Cl]⁺ | McLafferty Rearrangement (Gamma-H transfer) |

Step-by-Step Experimental Protocols

To guarantee reproducibility and prevent moisture-induced artifacts, adhere strictly to the following laboratory protocols.

Protocol A: Anhydrous Preparation and FT-IR (ATR) Analysis

-

System Purge: Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric moisture.

-

Inert Transfer: Inside a glovebox (Argon atmosphere, <1 ppm H₂O), transfer 10 µL of 3-ethylpentanoyl chloride to a dry, septum-sealed vial.

-

Deposition: Rapidly deposit 2-3 drops of the neat liquid onto the diamond ATR crystal and immediately engage the anvil.

-

Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution against a background of ambient air.

-

Self-Validation Check: Inspect the 3500–2500 cm⁻¹ region. The complete absence of a broad O-H band validates that the sample is an intact acyl chloride and has not degraded into 3-ethylpentanoic acid[2].

Protocol B: Multinuclear NMR Acquisition

-

Solvent Preparation: Dry CDCl₃ over activated 4Å molecular sieves for at least 24 hours prior to use.

-

Sample Dissolution: In an inert glovebox, dissolve 20 mg of the analyte in 0.6 mL of the dried CDCl₃.

-

Sealing: Transfer the solution to a 5 mm NMR tube. Seal with a tightly fitting PTFE cap and wrap the junction thoroughly with Parafilm.

-

Data Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 1s) and ¹³C NMR (100 MHz, 1024 scans, relaxation delay 2s).

-

Self-Validation Check: Verify the chemical shift of the alpha-methylene protons (C2). A doublet at ~2.85 ppm confirms the acyl chloride. A shift upfield to ~2.30 ppm is a failure state indicating hydrolysis.

Protocol C: EI-MS via Direct Insertion Probe (DIP)

Note: Standard GC-MS is not recommended for acyl chlorides due to severe on-column degradation unless derivatized to a methyl ester.

-

Sample Loading: Load 1 µL of a highly diluted sample (1 mg/mL in anhydrous hexane) into the DIP glass crucible.

-

Insertion: Insert the probe into the MS ion source through the vacuum interlock. Allow the system to pump down to <10⁻⁵ Torr.

-

Ionization: Apply Electron Impact (EI) ionization at 70 eV.

-

Heating Ramp: Heat the probe from ambient to 150°C at 20°C/min, scanning from m/z 35 to 300.

-

Self-Validation Check: Confirm the presence of the 3:1 isotopic cluster at m/z 148 and 150. If the highest mass cluster is m/z 130, the sample has hydrolyzed to the acid (MW 130.18 g/mol ).

References

-

PubChem (National Institutes of Health). Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522. Available at:[Link][4]

-

Doc Brown's Advanced Level Chemistry. Selected constitutional isomers of molecular formula C7H14O2. Available at:[Link][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. selected constitutional isomers of molecular formula C7H14O2, aliphatic, alicyclic, heterocyclic, structural isomers carbon chain, names, skeletal formula of carboxylic acids esters hydroxy-aldehydes, hydroxy-ketones, ene-diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity of 3-ethylpentanoyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-Ethylpentanoyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity of 3-ethylpentanoyl chloride with a diverse range of nucleophiles. As a branched acyl chloride, its reaction profile is a function of both the high electrophilicity of the carbonyl carbon and the steric influence of the 3-ethyl substituent. This document delves into the mechanisms, kinetic considerations, and practical experimental protocols for its reactions with key nucleophilic classes, including amines, alcohols, organometallics, and water. By synthesizing mechanistic theory with field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent in organic synthesis.

Introduction: The Chemical Profile of 3-Ethylpentanoyl Chloride

3-Ethylpentanoyl chloride (CAS No: 50599-74-1, Molecular Formula: C₇H₁₃ClO) is a carboxylic acid derivative featuring a highly reactive acyl chloride functional group.[1][2] The reactivity of acyl chlorides is fundamentally governed by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[3][4][5]

The reaction of 3-ethylpentanoyl chloride with nucleophiles universally proceeds via a nucleophilic acyl substitution mechanism, often described as an addition-elimination pathway.[6][7][8] This process involves the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[9][10]

A defining structural feature of this molecule is the ethyl group at the C-3 position. This branching introduces moderate steric hindrance around the reaction center, which can influence reaction rates and selectivity compared to unbranched, linear acyl chlorides.[11][12][13] Understanding this steric effect is critical for optimizing reaction conditions and predicting outcomes.

Caption: Key properties of 3-ethylpentanoyl chloride.

Reactions with N-Nucleophiles: Amide Synthesis

The reaction of 3-ethylpentanoyl chloride with primary and secondary amines is a robust and highly efficient method for the synthesis of N-substituted 3-ethylpentanamides.[14][15] The reaction is typically rapid and exothermic.[16][17]

Mechanism: The reaction proceeds via the canonical nucleophilic acyl substitution pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon.[15][18] The resulting tetrahedral intermediate collapses, expelling the chloride ion. A second equivalent of the amine or a non-nucleophilic base (e.g., triethylamine, pyridine) then deprotonates the nitrogen, yielding the neutral amide and an ammonium chloride salt.[7][16][19] The use of a separate base is standard practice to avoid consuming a full equivalent of the often more valuable amine nucleophile.[20]

Caption: General workflow for the synthesis of amides.

Causality and Experimental Design:

-

Stoichiometry: Two equivalents of the amine are required if no other base is present—one as the nucleophile and one as the base.[19] To conserve the amine, 1.0-1.1 equivalents of the amine and 1.1-1.2 equivalents of a tertiary amine base like triethylamine are typically used.[21]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acyl chloride.[20]

-

Temperature Control: The reaction is often initiated at 0 °C to manage the exothermicity, then allowed to warm to room temperature.[17][21]

Experimental Protocol: Synthesis of N-benzyl-3-ethylpentanamide

-

To a stirred solution of benzylamine (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq.).[21]

-

Add 3-ethylpentanoyl chloride (1.05 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[21]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[21]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-3-ethylpentanamide.[21]

Reactions with O-Nucleophiles: Esterification & Hydrolysis

Oxygen-based nucleophiles such as alcohols and water react readily with 3-ethylpentanoyl chloride to yield esters and the parent carboxylic acid, respectively.

Alcoholysis: Ester Formation

This reaction provides a highly effective route to 3-ethylpentanoate esters, often superior to Fischer esterification due to its faster rate and irreversible nature.[22][23]

Mechanism: The mechanism is analogous to amidation, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon.[3][6][9] A base such as pyridine is typically included to neutralize the HCl byproduct.[12][24]

Trustworthiness & Field Insights:

-

Reactivity Order: The rate of alcoholysis is highly sensitive to steric hindrance on the alcohol. The reactivity follows the order: primary > secondary >> tertiary.[12] This selectivity can be exploited to esterify a less hindered alcohol in the presence of a more hindered one.

-

Phenols: Phenols are less nucleophilic than aliphatic alcohols and may require heating or conversion to the more nucleophilic phenoxide ion (using a base like NaOH) for efficient reaction.[22][25]

Experimental Protocol: Synthesis of Ethyl 3-ethylpentanoate

-

In a round-bottom flask, dissolve ethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 3-ethylpentanoyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours (monitor by TLC).

-

Filter the mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Distill the residue to afford the pure ethyl 3-ethylpentanoate.

Hydrolysis

3-Ethylpentanoyl chloride reacts vigorously with water to hydrolyze back to 3-ethylpentanoic acid and HCl.[24][26] This reaction is often a nuisance in the laboratory, highlighting the need for anhydrous conditions when other transformations are desired.

Mechanism: Water acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of chloride and loss of a proton from the oxonium ion intermediate yields the carboxylic acid.[24][27] This reaction is often carried out with a base like pyridine to scavenge the generated HCl.[24]

Reactions with C-Nucleophiles: Ketone and Alcohol Synthesis

Organometallic reagents provide a powerful means to form new carbon-carbon bonds by reacting with 3-ethylpentanoyl chloride. The choice of reagent is critical to control the extent of addition.

Grignard Reagents: Formation of Tertiary Alcohols

Grignard reagents (R-MgX) are highly reactive carbon nucleophiles that react with acyl chlorides twice. The initial reaction produces a ketone, which is more reactive than the starting acyl chloride towards the Grignard reagent.[28] A second, rapid nucleophilic addition to the ketone intermediate yields a tertiary alcohol upon acidic workup.[12][24][29] It is generally not possible to isolate the ketone intermediate from this reaction.[12]

Caption: Reaction of acyl chlorides with Grignard reagents.

Gilman Reagents: Controlled Ketone Synthesis

To selectively synthesize a ketone, a less reactive organometallic reagent is required. Lithium diorganocopper reagents (R₂CuLi), known as Gilman reagents, are ideal for this purpose. They react with acyl chlorides to form ketones but do not react further with the ketone product.[12]

Mechanism: The reaction proceeds via nucleophilic acyl substitution where the diorganocopper anion attacks the acyl chloride. The resulting acyl diorganocopper intermediate then eliminates R'Cu and the chloride ion to yield the ketone.[12] This method is a cornerstone of modern ketone synthesis.

Quantitative Data Summary

| Nucleophile Class | Reagent Example | Product Type | Key Conditions / Insights |

| Amine | Diethylamine (Et₂NH) | Tertiary Amide | Requires base (e.g., Et₃N) or 2 eq. of amine.[15][21] |

| Alcohol | Ethanol (EtOH) | Ester | Base (e.g., pyridine) needed. Rate: 1° > 2° > 3° alcohol.[12][24] |

| Water | H₂O | Carboxylic Acid | Vigorous reaction; often requires a base scavenger.[24] |

| Grignard Reagent | Ethylmagnesium bromide | Tertiary Alcohol | Two equivalents of Grignard reagent add.[24][28] |

| Gilman Reagent | Lithium diethylcuprate | Ketone | Single addition occurs; allows for ketone isolation. |

| Hydride | LiAlH₄ | Primary Alcohol | Reduction of the acyl chloride to the alcohol.[12][14] |

Reduction to 3-Ethyl-1-pentanol

Strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) can reduce 3-ethylpentanoyl chloride. The reaction proceeds through a nucleophilic acyl substitution where a hydride ion (H⁻) first displaces the chloride to form an intermediate aldehyde. This aldehyde is then immediately reduced further in a second step to yield the primary alcohol, 3-ethyl-1-pentanol.[12][24]

Conclusion

3-Ethylpentanoyl chloride is a highly valuable and reactive building block in organic synthesis. Its reactions are dominated by the nucleophilic acyl substitution mechanism, leading predictably to amides, esters, carboxylic acids, ketones, and alcohols. The primary considerations for any transformation are the choice of nucleophile, careful control of reaction conditions (particularly temperature and the exclusion of water), and the use of a base to neutralize the HCl byproduct. The steric hindrance imparted by the 3-ethyl group is a moderate but important factor that can influence reaction rates, especially with bulky nucleophiles. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of this versatile reagent in complex synthetic endeavors.

References

- Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.

- reaction between acyl chlorides and alcohols - addition / elimin

- Chemistry of Acid Halides. Chemistry LibreTexts.

- Explaining the reaction between acyl chlorides and amines - addition / elimin

- reaction between acyl chlorides and amines - addition / elimin

- Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.

- Pentanoyl chloride, 3-ethyl- 50599-74-1 wiki. Guidechem.

- Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride. Benchchem.

- Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines.

- Explaining the reaction between acyl chlorides and alcohols - addition / elimin

- Organic Chemistry Revision Sheets Reaction Mechanism Notes.

- Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522. PubChem.

- The Grignard Reaction.

- Synthesis and analysis of amides.

- Amide Synthesis. Fisher Scientific.

- Problem 46 Draw the product formed when pen... [FREE SOLUTION]. Vaia.

- Form

- Preparation of Esters.

- Acyl chlorides and alcohols - A Level Chemistry. Revision Notes, Past Papers & Exam Questions.

- Chemistry of Amides. Chemistry LibreTexts.

- Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimin

- Producing Esters (Cambridge (CIE) A Level Chemistry): Revision Note.

- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.

- Steric Hindrance | Organic Chemistry. YouTube.

- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.

- Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts.

- GRIGNARD REAGENT | REACTIONS | PREPAR

- Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. Benchchem.

- Simply Mechanisms 7a.

- Reactions of Grignard Reagents. Master Organic Chemistry.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.uk [chemguide.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Formation of Esters - operachem [operachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. shout.education [shout.education]

- 20. Lab Reporter [fishersci.se]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. savemyexams.com [savemyexams.com]

- 23. savemyexams.com [savemyexams.com]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. shout.education [shout.education]

- 26. vaia.com [vaia.com]

- 27. benchchem.com [benchchem.com]

- 28. community.wvu.edu [community.wvu.edu]

- 29. adichemistry.com [adichemistry.com]

Commercial Sourcing and Synthetic Applications of 3-Ethylpentanoyl Chloride in Drug Development

Executive Summary

In the landscape of pharmaceutical synthesis, branched aliphatic acid chlorides are highly valued for their ability to introduce steric bulk and lipophilicity into drug scaffolds. 3-Ethylpentanoyl chloride (CAS: 50599-74-1) is a specialized acylating agent utilized primarily in the synthesis of complex amides and esters. Its most notable application in modern drug development is as a critical building block for Cannabinoid Receptor 1 (CB1) antagonists and inverse agonists, which are investigated for the treatment of obesity, alcoholism, and metabolic disorders [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, commercial supply chain dynamics, and validated synthetic protocols for the preparation and utilization of 3-ethylpentanoyl chloride.

Chemical Identity and Physicochemical Profiling

Understanding the structural and physical properties of 3-ethylpentanoyl chloride is essential for predicting its reactivity and optimizing storage conditions. As an acid chloride, it is highly sensitive to moisture and must be handled under inert atmospheric conditions.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | 3-ethylpentanoyl chloride | Defines the branched aliphatic chain structure. |

| CAS Registry Number | 50599-74-1 | Primary identifier for commercial sourcing [2]. |

| Molecular Formula | C₇H₁₃ClO | Indicates the presence of the reactive acyl chloride group. |

| Molecular Weight | 148.63 g/mol | Used for stoichiometric calculations in synthesis. |

| Topological Polar Surface Area | 17.1 Ų | Low TPSA indicates high lipophilicity, useful for CNS-penetrant drugs. |

| Precursor Compound | 3-ethylpentanoic acid (CAS: 58888-87-2) | The primary starting material for de novo synthesis [3]. |

Commercial Sourcing and Supply Chain Dynamics

Due to its highly reactive nature and susceptibility to hydrolysis, 3-ethylpentanoyl chloride is rarely stockpiled in bulk by standard catalog chemical distributors. Instead, it is typically synthesized on-demand by custom manufacturing organizations (CMOs) or procured through specialized B2B chemical networks.

For drug development professionals, securing a reliable supply chain often involves sourcing the stable precursor, 3-ethylpentanoic acid , and performing the chlorination step in-house or via a contracted partner.

Table 2: Commercial Sourcing Matrix

| Sourcing Strategy | Primary Target Compound | Representative Platforms/Suppliers | Lead Time Expectation |

| Direct Procurement | 3-Ethylpentanoyl chloride (CAS: 50599-74-1) | GuideChem Network Suppliers, Custom CMOs | 4–8 Weeks (Made-to-order) |

| Precursor Sourcing | 3-Ethylpentanoic acid (CAS: 58888-87-2) | BOC Sciences, TCI, Sigma-Aldrich (Custom) | 1–2 Weeks (Often in stock) |

| Reagent Sourcing | Thionyl Chloride / Oxalyl Chloride | Fisher Scientific, Sigma-Aldrich | Immediate (Standard stock) |

Synthetic Workflow: Preparation of 3-Ethylpentanoyl Chloride

When commercial lead times for the acid chloride are prohibitive, researchers must synthesize it from 3-ethylpentanoic acid. The following protocol utilizes thionyl chloride (

Protocol 1: Catalyzed Chlorination of 3-Ethylpentanoic Acid

Causality of Reagents: DMF is chosen as a catalyst because it reacts with

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

-

Charging the Reactor: Add 3-ethylpentanoic acid (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Add 2–3 drops of anhydrous DMF.

-

Addition: Cool the mixture to 0°C using an ice bath. Add thionyl chloride (1.5 equivalents) dropwise via a syringe over 15 minutes to control the exothermic evolution of gas.

-

Reflux: Remove the ice bath and heat the reaction to reflux (approx. 40°C) for 2 hours.

-

Purification: Distill off the DCM and excess thionyl chloride under reduced pressure. The remaining pale yellow liquid is the crude 3-ethylpentanoyl chloride, which can be purified via vacuum distillation if required.

Self-Validating System (Analytical Quench): Acid chlorides cannot be analyzed directly via standard silica TLC or GC-MS due to rapid hydrolysis on the column. Validation Step: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. This instantly converts the acid chloride into the stable methyl 3-ethylpentanoate. Analyze this quenched sample via GC-MS. The complete disappearance of the 3-ethylpentanoic acid peak and the appearance of the methyl ester peak confirms 100% conversion.

Caption: Workflow for the synthesis and application of 3-ethylpentanoyl chloride.

Mechanistic Application: Synthesis of CB1 Receptor Antagonists

In pharmaceutical development, 3-ethylpentanoyl chloride is explicitly cited in the synthesis of rimonabant-analogues and other CB1 receptor ligands [1]. These compounds typically require the acylation of a sterically hindered benzylic tertiary amine.

Protocol 2: N-Acylation of Sterically Hindered Amines

Causality of Solvent Choice: 1,2-Dichloroethane (DCE) is selected over DCM for this step. The branched nature of the 3-ethylpentanoyl group creates significant steric hindrance. DCE allows for a higher reflux temperature (83°C compared to DCM's 39°C), providing the necessary thermal activation energy to drive the acylation of hindered amines to completion.

Step-by-Step Methodology:

-

Solvation: Dissolve the target benzylic amine (1.0 eq) and triethylamine (2.0 eq, as an acid scavenger) in anhydrous DCE.

-

Acylation: Cool to 0°C. Slowly add 3-ethylpentanoyl chloride (1.2 eq) dissolved in a small volume of DCE.

-

Thermal Activation: Heat the reaction mixture to reflux (83°C) for 12 hours.

-

Workup: Cool to room temperature, quench with saturated aqueous

to neutralize the triethylamine hydrochloride salts, and extract with ethyl acetate. -

Validation: Wash the organic layer with brine, dry over

, and concentrate. Validate the formation of the target amide via LC-MS (monitoring for the expected

The Biological Rationale

Once synthesized, these 3-ethylpentanoyl-derived amides act upon the endocannabinoid system. By acting as inverse agonists at the CB1 receptor, they block the basal activation of Gi/o proteins. This relieves the inhibition of adenylate cyclase, leading to increased intracellular cAMP levels, which downstream modulates neural circuits responsible for appetite suppression and addiction cessation [1].

Caption: Mechanism of action for CB1 receptor antagonists in appetite regulation.

References

- US Patent 20040077650A1 - Cannabinoid receptor ligands and uses thereof. United States Patent and Trademark Office.

-

PubChem Compound Summary for CID 10219522 - 3-ethylpentanoyl chloride. National Center for Biotechnology Information. Available at:[Link]

-

PubChem Compound Summary for CID 18337166 - 3-ethylpentanoic acid. National Center for Biotechnology Information. Available at:[Link]

Methodological & Application

esterification of primary alcohols with 3-ethylpentanoyl chloride

Application Note: DMAP-Catalyzed Esterification of Primary Alcohols with 3-Ethylpentanoyl Chloride

Executive Summary & Strategic Reagent Selection

The esterification of primary alcohols is a foundational transformation in medicinal chemistry, prodrug synthesis, and lipid nanoparticle (LNP) engineering. Utilizing 3-ethylpentanoyl chloride (CAS: 50599-74-1) as the acyl donor introduces a highly specific

From a drug development perspective, this

Mechanistic Causality & Reaction Architecture

The reaction proceeds via a classic nucleophilic acyl substitution pathway[2]. However, the uncatalyzed reaction between a primary alcohol and an acyl chloride is often sluggish and generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl can degrade acid-sensitive functional groups and stall the reaction equilibrium.

To engineer a highly efficient, self-validating system, this protocol employs a dual-base catalytic strategy using 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) [3]:

-

Nucleophilic Activation (DMAP) : DMAP attacks the carbonyl carbon of 3-ethylpentanoyl chloride to form an N-acylpyridinium intermediate. This cationic species is orders of magnitude more electrophilic than the parent acyl chloride, drastically accelerating the nucleophilic attack by the primary alcohol[3].

-

Acid Scavenging (TEA) : TEA acts as a stoichiometric Brønsted base to neutralize the liberated HCl. The resulting precipitation of TEA·HCl salt drives the reaction forward and serves as a visual, self-validating indicator of reaction progress[4].

Workflow & Mechanistic Pathway

DMAP-catalyzed nucleophilic acyl substitution pathway for ester synthesis.

Quantitative Reaction Parameters

| Parameter | Value / Choice | Mechanistic Rationale |

| Primary Alcohol | 1.0 equiv | Limiting reagent; the target substrate for acylation. |

| 3-Ethylpentanoyl Chloride | 1.2 equiv | Slight excess ensures complete kinetic conversion of the alcohol[1]. |

| DMAP | 0.05 – 0.10 equiv | Catalytic amount is sufficient to maintain the N-acylpyridinium cycle[3]. |

| Triethylamine (TEA) | 1.5 – 2.0 equiv | Stoichiometric excess ensures complete HCl neutralization[4]. |

| Solvent (DCM) | 0.2 M | Aprotic environment prevents competitive hydrolysis of the acyl chloride[4]. |

| Temperature | 0 °C to 25 °C | 0 °C controls the initial exotherm; 25 °C ensures reaction completion. |

Self-Validating Experimental Protocol

Prerequisites: All glassware must be oven-dried at 120 °C and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be strictly anhydrous to prevent the competitive hydrolysis of the acyl chloride into 3-ethylpentanoic acid.

Phase 1: System Preparation and Activation

-

Substrate Dissolution : Dissolve the primary alcohol (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous Dichloromethane (DCM) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Causality: DCM is a non-nucleophilic, polar aprotic solvent that effectively solubilizes both the starting materials and the highly polar N-acylpyridinium intermediate[4].

-

-

Base & Catalyst Addition : Add Triethylamine (1.5 mmol, 209 µL) and DMAP (0.05 mmol, 6.1 mg) to the solution. Stir to ensure homogeneity.

Phase 2: Controlled Acylation 3. Thermal Regulation : Submerge the reaction flask in an ice-water bath to cool the system to 0 °C.

-

Causality: The nucleophilic attack of DMAP on the acyl chloride is highly exothermic. Cooling prevents thermal degradation and suppresses unwanted side reactions (e.g., ketene formation).

-

Acyl Donor Addition : Dilute 3-ethylpentanoyl chloride (1.2 mmol, 178 mg) in 1.0 mL of anhydrous DCM. Add this solution dropwise over 10 minutes using a syringe pump or dropping funnel.

-

Self-Validation Checkpoint : Observe the formation of a dense white precipitate (TEA·HCl).

-

Causality: The immediate appearance of this salt visually validates that the acyl substitution is actively occurring and the acidic byproduct is being successfully scavenged.

-

Phase 3: Propagation and Monitoring 6. Kinetic Maturation : Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2–4 hours. 7. TLC Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system.

-

Self-Validation: The reaction is deemed complete when the lower-

primary alcohol spot disappears entirely, replaced by a single, higher-

Phase 4: Quenching and Purification 8. Reaction Quenching : Add 5.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 15 minutes.

-

Causality: Bicarbonate hydrolyzes any residual, unreacted 3-ethylpentanoyl chloride into water-soluble sodium 3-ethylpentanoate, preventing it from co-eluting with the final product.

-

Phase Separation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL).

-

Organic Washing : Wash the combined organic layers with 1.0 M aqueous HCl (10 mL).

-

Causality: The acidic wash protonates and removes residual DMAP and TEA into the aqueous phase. Follow this with a brine wash (10 mL) to remove bulk water from the organic layer.

-

-

Drying & Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-ethylpentanoate ester. Purify via flash column chromatography (Silica gel) if analytical-grade purity is required.

References

-

Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem . Source: National Institutes of Health (NIH). URL:[Link]

-

Acid chlorides react with alcohols to form esters . Source: Chemistry LibreTexts. URL:[Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Source: Royal Society of Chemistry (Green Chemistry). URL:[Link]

-

Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? . Source: ResearchGate. URL:[Link]

Sources

- 1. Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note: Friedel-Crafts Acylation of Aromatic Compounds Using 3-Ethylpentanoyl Chloride

Introduction & Scope

The synthesis of complex, branched aryl ketones is a critical pathway in the development of active pharmaceutical ingredients (APIs) and advanced fragrance compounds. 3-Ethylpentanoyl chloride (CAS: 50599-74-1)[1] is a highly versatile, aliphatic branched acyl chloride used to install the sterically demanding 3-ethylpentanoyl moiety onto aromatic scaffolds. This application note details the optimized protocols, mechanistic rationale, and troubleshooting strategies for executing Friedel-Crafts acylations using this specific reagent.

Mechanistic Insights & Experimental Rationale

Unlike Friedel-Crafts alkylation, which is notoriously plagued by carbocation rearrangements (e.g., hydride or alkyl shifts to form more stable tertiary carbocations)[2], Friedel-Crafts acylation with 3-ethylpentanoyl chloride ensures absolute structural fidelity of the carbon skeleton[3].

Generation of the Acylium Ion:

Upon introduction of a strong Lewis acid, typically anhydrous Aluminum Chloride (

Stoichiometric Catalyst Requirement:

A critical parameter in this protocol is the use of

Reaction Optimization & Quantitative Data

The steric bulk introduced by the 3-ethyl group at the

Table 1: Optimization of Reaction Conditions for 3-Ethylpentanoyl Chloride Acylation

| Aromatic Substrate | Catalyst (Eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (para:ortho) |

| Benzene | Benzene (neat) | 0 to 25 | 4 | 88 | N/A | |

| Toluene | DCM | 0 to 25 | 4 | 92 | 95:5 | |

| Anisole | DCM | -78 to 0 | 2 | 95 | >99:1 | |

| Chlorobenzene | DCE | 80 (Reflux) | 12 | 75 | 85:15 |

Note: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are preferred solvents due to their ability to solubilize the intermediate acylium-aluminate complexes without participating in the electrophilic aromatic substitution.

Mechanistic Workflow Visualization

Figure 1: Mechanistic pathway of Friedel-Crafts acylation with 3-ethylpentanoyl chloride.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates specific thermal controls to prevent acyl chloride decomposition and a destructive acidic quench to ensure the quantitative release of the product from the aluminum complex.

Materials Required:

-

3-Ethylpentanoyl chloride (1.0 eq, limiting reagent)

-

Aromatic Substrate (1.2 eq, or as solvent if neat)

-

Anhydrous Aluminum Chloride (

, 1.1 - 1.5 eq) -

Anhydrous Dichloromethane (DCM)

-

1M Aqueous Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (

) -

Brine (Saturated NaCl)

-

Anhydrous Magnesium Sulfate (

)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Purge the system with inert nitrogen gas for 15 minutes to exclude ambient moisture, which rapidly hydrolyzes the acyl chloride.

-

Catalyst Suspension: Add anhydrous

(1.1 eq, 14.6 mmol) to the flask, followed by 50 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath. -

Acylium Ion Generation: Transfer 3-ethylpentanoyl chloride (1.0 eq, 13.3 mmol) to the dropping funnel. Add it dropwise to the

suspension over 15 minutes. Causality: The dropwise addition controls the highly exothermic formation of the acylium ion. Stir the mixture at 0 °C for an additional 30 minutes until a homogenous, slightly yellow solution forms, indicating complete complexation. -

Substrate Addition: Place the aromatic substrate (e.g., Toluene, 1.2 eq, 16.0 mmol) in the dropping funnel (diluted with 10 mL DCM) and add dropwise over 20 minutes.

-

Electrophilic Aromatic Substitution: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 9:1), visualizing the disappearance of the starting materials.

-

Complex Hydrolysis (Quenching): Once complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl. Causality: The highly exothermic hydrolysis of the Lewis acid-ketone complex[4] must be controlled with ice. The acidic environment prevents the precipitation of insoluble aluminum hydroxide salts, ensuring a clean phase separation.

-

Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (bottom DCM) layer. Extract the aqueous layer with fresh DCM (

mL). -

Washing & Drying: Combine the organic extracts and wash sequentially with water (50 mL), saturated aqueous

(50 mL) to neutralize residual acid, and brine (50 mL). Dry the organic phase over anhydrous -

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude branched aryl ketone via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure product.

References

-

PubChem. "Pentanoyl chloride, 3-ethyl-". National Center for Biotechnology Information. URL:[Link]

-

Master Organic Chemistry. "EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Master Organic Chemistry. URL:[Link]

-

Wikipedia. "Friedel–Crafts reaction". Wikimedia Foundation. URL:[Link]

-

Chemistry Steps. "Friedel-Crafts Acylation". Chemistry Steps. URL:[Link]

Sources

Application Note: Lewis Acid Catalysis for 3-Ethylpentanoyl Chloride Reactions

Introduction and Scope

The synthesis of branched aliphatic-aromatic ketones is a critical pathway in the development of active pharmaceutical ingredients (APIs) and fine chemicals. 3-Ethylpentanoyl chloride (CAS: 50599-74-1, Molecular Weight: 148.63 g/mol )[1] serves as a highly versatile branched acylating agent. The most robust methodology for coupling this aliphatic acyl chloride to an aromatic framework is the Friedel-Crafts acylation[2].

This application note provides a comprehensive guide to selecting Lewis acid catalysts for 3-ethylpentanoyl chloride, detailing the mechanistic causality, quantitative catalyst comparisons, and self-validating experimental protocols designed for high-yield synthesis.

Mechanistic Causality: The Role of the Lewis Acid

In a standard Friedel-Crafts alkylation, branched aliphatic chains are notoriously prone to carbocation rearrangements (hydride or alkyl shifts) to form more stable tertiary carbocations[2]. However, Friedel-Crafts acylation bypasses this limitation .

When 3-ethylpentanoyl chloride is treated with a strong Lewis acid, the catalyst coordinates to the halogen lone pair. The departure of the halogen (e.g., as the

Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation with 3-ethylpentanoyl chloride.

Catalyst Selection and Quantitative Profiling

A fundamental limitation of traditional Friedel-Crafts acylation is the strong complexation between the Lewis acid metal center and the oxygen atom of the newly formed ketone product[5]. This complexation effectively removes the Lewis acid from the catalytic cycle, necessitating stoichiometric or super-stoichiometric amounts (typically 1.1 to 1.5 equivalents) of catalysts like

Recent green chemistry advancements have demonstrated that low-loaded

Table 1: Comparative Lewis Acid Matrix for 3-Ethylpentanoyl Chloride

| Lewis Acid Catalyst | Equivalents Required | Relative Reactivity | Environmental Impact | Mechanistic Notes & Causality |

| Aluminum Chloride ( | 1.1 - 1.5 (Stoichiometric) | Very High | High (Corrosive waste) | Standard for unactivated arenes. Forms a rigid ketone-metal complex requiring acidic aqueous quench[5]. |

| Ferric Chloride ( | 0.05 - 0.1 (Catalytic) | Moderate | Low | Viable only for highly activated arenes. Ketone product binds less tightly to Fe(III), allowing turnover[6]. |

| Tin(IV) Chloride ( | 1.1 - 1.2 (Stoichiometric) | Low to Moderate | High (Heavy metal) | Milder Lewis acid. Ideal for acid-sensitive substrates (e.g., thiophenes) to prevent polymerization. |

| Boron Trifluoride ( | 1.1 - 1.5 (Stoichiometric) | Moderate | High | Often requires heating. Useful when avoiding solid suspensions, as it is a liquid catalyst. |

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-ethylpentan-1-one

This protocol outlines the stoichiometric acylation of anisole using 3-ethylpentanoyl chloride and

Reagents and Materials

-

Acylating Agent: 3-Ethylpentanoyl chloride (1.0 equiv, 10 mmol, 1.49 g)

-

Substrate: Anisole (1.2 equiv, 12 mmol, 1.30 g)

-

Catalyst: Anhydrous Aluminum Chloride (

) (1.2 equiv, 12 mmol, 1.60 g) -

Solvent: Anhydrous Dichloromethane (DCM) (25 mL)

-

Quench: 1M HCl and crushed ice

Step-by-Step Methodology

-

System Preparation (Moisture Exclusion): Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Causality:

and acyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to form inactive aluminum hydroxide and 3-ethylpentanoic acid. -

Catalyst Suspension: Add anhydrous

(1.60 g) to the flask, followed by 15 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath. -

Substrate Addition: Dissolve anisole (1.30 g) in 5 mL of DCM and add it dropwise to the

suspension. Stir for 10 minutes. -

Acyl Chloride Addition (The Critical Step): Dissolve 3-ethylpentanoyl chloride (1.49 g) in 5 mL of DCM. Transfer to the addition funnel and add dropwise to the reaction mixture over 15 minutes.

-

Self-Validation Check: The reaction mixture should darken (typically yellow to deep red/brown), indicating the formation of the acylium ion and subsequent Wheland intermediate[7]. The controlled addition prevents thermal runaway from the exothermic complexation.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1).

-

Quenching (Decomplexation): Slowly pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of 1M HCl.

-

Causality: The highly acidic aqueous quench is mandatory to hydrolyze the stable aluminum-ketone complex. Failing to use acid will result in a thick, unmanageable emulsion of aluminum salts during extraction[5].

-

-

Workup and Isolation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash sequentially with saturated aqueous

(to neutralize residual acid) and brine, then dry over anhydrous -

Purification: Concentrate the solvent under reduced pressure. Purify the crude branched ketone via flash column chromatography if necessary.

Experimental workflow for the Friedel-Crafts acylation of anisole.

Troubleshooting and Analytical Validation

-

Incomplete Conversion: If starting materials remain after 4 hours, the

may have degraded due to moisture exposure. Ensure the use of freshly opened, anhydrous catalyst. -

Regioisomer Formation: While the para product is heavily favored due to the steric bulk of the 3-ethylpentyl chain, trace ortho substitution may occur. GC-MS and

-NMR are required to validate regiopurity. In -

Polyacylation: Unlike alkylation, Friedel-Crafts acylation introduces an electron-withdrawing carbonyl group, which deactivates the ring toward further electrophilic attack. Thus, polyacylation is naturally suppressed, ensuring high selectivity for the mono-acylated product[4].

References

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at:[Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522. Available at:[Link]

-

Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. Available at:[Link]

-

Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at:[Link]

-

RSC Advances. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at:[Link]

-

Chemical Reviews (ACS). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at:[Link]

Sources

- 1. Pentanoyl chloride, 3-ethyl- | C7H13ClO | CID 10219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 3-Ethylpentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactive Landscape of Acyl Chlorides

In the realm of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] These temporary modifications of functional groups are essential for achieving chemoselectivity, allowing chemists to direct reactions to specific sites within a complex molecule.[1][2] This becomes particularly critical when employing highly reactive reagents such as acyl chlorides. 3-Ethylpentanoyl chloride, with its sterically demanding branched alkyl chain, serves as a pertinent example of an acylating agent that necessitates careful planning to avoid undesired side reactions.

This guide provides a detailed exploration of protecting group strategies tailored for reactions involving 3-ethylpentanoyl chloride. As a Senior Application Scientist, the following notes are synthesized from established chemical principles and field-proven insights to offer a practical and reliable resource. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Challenge: Reactivity of 3-Ethylpentanoyl Chloride

3-Ethylpentanoyl chloride, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3][4][5] This renders it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols. The 3-ethylpentyl group, while not electronically activating, introduces a moderate degree of steric hindrance that can influence reaction rates but does not fundamentally alter the inherent reactivity of the acyl chloride functional group. The primary challenge in utilizing this reagent in the synthesis of complex molecules is to achieve selective acylation in the presence of multiple nucleophilic functional groups.

Protecting Group Strategies for Key Functional Groups

The selection of an appropriate protecting group is governed by several key principles: ease of introduction and removal in high yield, stability to the reaction conditions, and the potential for orthogonal deprotection.[6][7] Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting others.[1][7][8][9]

Protection of Alcohols

Alcohols are common nucleophiles that readily react with acyl chlorides to form esters.[3] To prevent this, a variety of protecting groups can be employed.

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[6][10]

-

Trimethylsilyl (TMS) Ethers: Suitable for short-term protection. They are readily cleaved under very mild acidic conditions or even with alcohols like methanol.[6]

-

Triethylsilyl (TES) Ethers: Offer slightly greater stability than TMS ethers.

-

tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: A popular choice offering a good balance of stability and ease of removal. They are stable to a wide range of non-acidic reagents but can be cleaved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[10][11]

-

tert-Butyldiphenylsilyl (TBDPS) Ethers: Provide even greater steric bulk and are more robust than TBS ethers, making them suitable for more demanding reaction sequences.[12]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stability to Acid (Relative) | Deprotection Conditions |

| Trimethylsilyl | TMS | Low | Mild acid, Methanol, Fluoride ion |

| Triethylsilyl | TES | Moderate | Acid, Fluoride ion |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | Stronger acid, Fluoride ion (TBAF) |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Strong acid, Fluoride ion (TBAF) |

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

-

Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add imidazole (1.5-2.0 equiv).

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 equiv) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

-

Dissolution: Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) at room temperature.

-

Reaction: Stir the reaction until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.[11]

Acetals, such as tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are stable to basic and nucleophilic conditions, making them excellent choices for reactions involving organometallics or strong bases.[6][10] They are, however, sensitive to acidic conditions.[6][10]

Protection of Amines

Amines are highly nucleophilic and react readily with 3-ethylpentanoyl chloride to form amides.[13] Carbamates are the most common and effective protecting groups for amines.[7][14]

-

tert-Butoxycarbonyl (Boc): A widely used protecting group that is stable to a broad range of conditions but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA).[12][14][15]

-

Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[12][14] This allows for orthogonal deprotection in the presence of Boc groups.

-

9-Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.[12][14] This provides another layer of orthogonality.

Table 2: Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Labile | Stable | Strong Acid (e.g., TFA)[14][15] |

| Carboxybenzyl | Cbz or Z | Stable | Stable | Catalytic Hydrogenation (H₂, Pd/C)[14] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable | Labile | Mild Base (e.g., Piperidine)[12][14] |

Protocol 3: Protection of a Primary Amine with a Boc Group

-

Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water or THF.

-

Addition of Base: Add a base such as sodium hydroxide or triethylamine (1.5-2.0 equiv).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) at room temperature.

-

Reaction: Stir the mixture vigorously until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: If a water-miscible solvent was used, remove it under reduced pressure. Add water to the residue and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the Boc-protected amine.

Protocol 4: Deprotection of a Boc Group with TFA

-

Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours or until completion.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) if necessary for subsequent steps.

Protection of Thiols

Thiols are excellent nucleophiles and are also susceptible to oxidation to disulfides.[6] Therefore, protection is often necessary.

-

Trityl (Trt): The bulky trityl group provides excellent protection and can be removed under acidic conditions or via reductive methods.[16][17]

-

Thioesters (e.g., Thioacetate): While seemingly counterintuitive to protect a thiol from acylation with another acyl group, thioesters can be selectively cleaved under conditions that would not affect a more robust amide or ester bond, for example, using a biomimetic NCL approach with 2-aminothiols.[18]

Table 3: Protecting Groups for Thiols

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Conditions |

| Trityl | Trt | Labile | Stable | Mild Acid, Reductive Cleavage[16][17][19] |

| Acetyl (as thioester) | Ac | Stable | Labile | Mild base, 2-Aminothiols[18] |

Protocol 5: Protection of a Thiol as a Trityl Thioether

-

Dissolution: Dissolve the thiol (1.0 equiv) in an anhydrous solvent like DCM or DMF.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equiv).

-

Addition of Trityl Chloride: Add trityl chloride (TrCl, 1.05 equiv) portion-wise at room temperature.

-